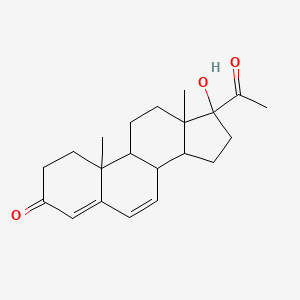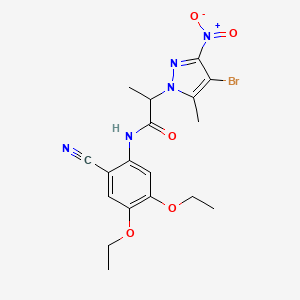
2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
描述
2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide is a chemical compound that is extensively used in scientific research due to its unique properties. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis and plays a crucial role in various physiological processes. The activation of AMPK by A-769662 has been shown to have a diverse range of effects on cellular metabolism and signaling pathways. In
作用机制
A-769662 activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to its activation. Activated AMPK then phosphorylates various downstream targets, leading to a range of cellular effects. A-769662 has been shown to activate AMPK in a dose-dependent manner and has been found to be more potent than other AMPK activators such as AICAR and metformin.
Biochemical and Physiological Effects:
The activation of AMPK by A-769662 has been shown to have a diverse range of effects on cellular metabolism and signaling pathways. A-769662 has been found to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to decrease lipogenesis, gluconeogenesis, and protein synthesis. A-769662 has been found to have anti-inflammatory and anti-tumor effects as well.
实验室实验的优点和局限性
A-769662 has several advantages for lab experiments. It is a potent and specific activator of AMPK and has been shown to have a dose-dependent effect on AMPK activation. A-769662 is also stable and can be easily synthesized and purified. However, there are some limitations to the use of A-769662 in lab experiments. It has been found to have off-target effects on other enzymes and signaling pathways. It is also relatively expensive compared to other AMPK activators such as AICAR.
未来方向
There are several future directions for the use of A-769662 in scientific research. A-769662 has shown promising results in the treatment of various disease conditions such as diabetes, obesity, and cancer. Further research is needed to investigate the potential therapeutic applications of A-769662 in these conditions. A-769662 can also be used to study the role of AMPK in other physiological processes such as autophagy and aging. The development of more potent and specific AMPK activators based on the structure of A-769662 is also an area of future research.
Conclusion:
In conclusion, A-769662 is a potent activator of AMPK and has been extensively used in scientific research due to its unique properties. It has been found to have a diverse range of effects on cellular metabolism and signaling pathways. A-769662 has several advantages for lab experiments but also has some limitations. There are several future directions for the use of A-769662 in scientific research, including investigating its potential therapeutic applications in various disease conditions and developing more potent and specific AMPK activators.
科学研究应用
A-769662 has been extensively used in scientific research due to its unique properties. It is a potent activator of AMPK and has been shown to have a diverse range of effects on cellular metabolism and signaling pathways. A-769662 has been used to study the role of AMPK in various physiological processes such as glucose uptake, lipid metabolism, and mitochondrial function. It has also been used to investigate the potential therapeutic applications of AMPK activation in various disease conditions such as diabetes, obesity, and cancer.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-4-25-18-9-14(11-22)17(10-19(18)26-5-2)23-20(24)12-27-15-6-7-16(21)13(3)8-15/h6-10H,4-5,12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVADBVMPNMIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)COC2=CC(=C(C=C2)Cl)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N',N'''-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)]](/img/structure/B4301044.png)
![3,4,5-trimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B4301056.png)

![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4301069.png)
![4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B4301082.png)
![4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4301086.png)
![8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4301090.png)
![3-biphenyl-4-yl-7,9-dimethyl-4-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4301095.png)
![1-(3-methylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4301100.png)
![3-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)propan-1-ol](/img/structure/B4301113.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4301122.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4301128.png)
![4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4301148.png)